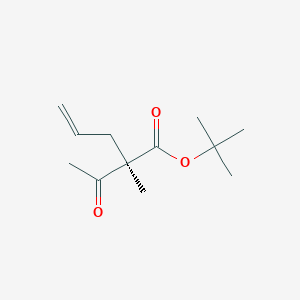
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetylene derivative with a tert-butyl halide in the presence of a strong base, followed by hydroxylation and further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne group results in an alkene or alkane. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in having tert-butyl and hydroxyl groups but differs in the overall structure and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Shares the tert-butyl and phenyl groups but has a different core structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains multiple tert-butyl and hydroxyl groups, used in different applications.
Uniqueness
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is unique due to its combination of functional groups and the presence of an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
184696-95-5 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
4-tert-butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C18H24O2/c1-16(2,3)18(20,17(4,5)6)13-12-15(19)14-10-8-7-9-11-14/h7-11,20H,1-6H3 |
Clé InChI |
CGRRGSXTTGKUMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#CC(=O)C1=CC=CC=C1)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


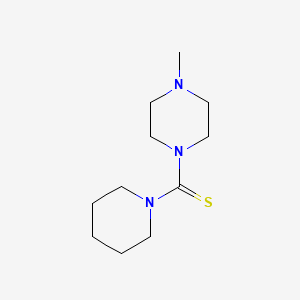

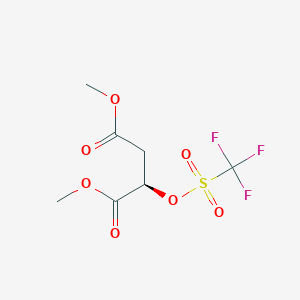
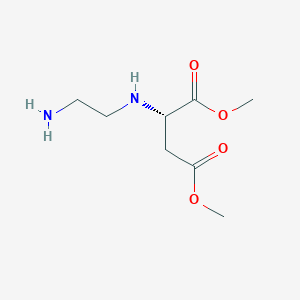
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
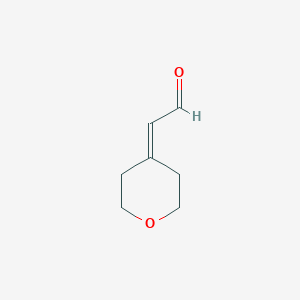
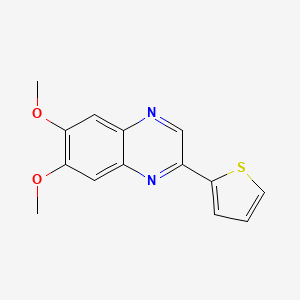

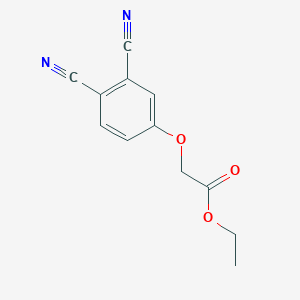
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
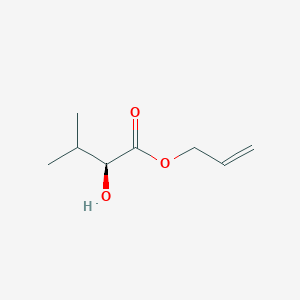
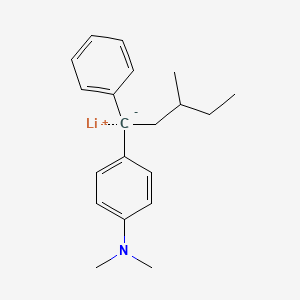
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
